molecular formula C8H11BClN B074107 1-Chloro-N,N-dimethyl-1-phenylboranamine CAS No. 1196-44-7

1-Chloro-N,N-dimethyl-1-phenylboranamine

Cat. No.: B074107
CAS No.: 1196-44-7
M. Wt: 167.44 g/mol
InChI Key: FJUVAEJCDOGMQS-UHFFFAOYSA-N
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Description

1-Chloro-N,N-dimethyl-1-phenylboranamine (CAS 1196-44-7) is a boron-containing amine with the molecular formula C₅H₁₁BClN and a molecular weight of 167.42 g/mol . Its structure features a boron atom bonded to a phenyl group, a chlorine atom, and a dimethylamine substituent. This compound is primarily utilized in organic synthesis as an intermediate for constructing boron-containing frameworks, which are pivotal in pharmaceuticals, agrochemicals, and materials science. Its chlorinated boron center confers electrophilic reactivity, enabling participation in cross-coupling reactions and nucleophilic substitutions .

Properties

CAS No.

1196-44-7

Molecular Formula

C8H11BClN

Molecular Weight

167.44 g/mol

IUPAC Name

N-[chloro(phenyl)boranyl]-N-methylmethanamine

InChI

InChI=1S/C8H11BClN/c1-11(2)9(10)8-6-4-3-5-7-8/h3-7H,1-2H3

InChI Key

FJUVAEJCDOGMQS-UHFFFAOYSA-N

SMILES

B(C1=CC=CC=C1)(N(C)C)Cl

Canonical SMILES

B(C1=CC=CC=C1)(N(C)C)Cl

Synonyms

Chloro(dimethylamino)phenylborane

Origin of Product

United States

Comparison with Similar Compounds

1-Chloro-N,N,1-trimethylboranamine (CAS 7360-65-8)

  • Formula : C₃H₉BClN
  • Molecular Weight : 105.37 g/mol
  • Key Differences :
    • Lacks the phenyl group, reducing steric bulk and aromatic conjugation.
    • Exhibits higher reactivity in nucleophilic substitutions due to reduced steric hindrance.
    • Applications: Precursor for smaller boron clusters and catalysts .

1-Chloro-N,N-dimethyl-1-(triphenylsilyl)boranamine (CAS 6918-08-7)

  • Formula : C₂₀H₂₁BClNSi
  • Molecular Weight : 1029.26 g/mol
  • Key Differences :
    • Incorporates a triphenylsilyl group instead of phenyl, enhancing steric protection and altering electronic properties.
    • Applications: Stabilized intermediates in silyl-boron hybrid materials .

Chlorinated Amines with Non-Boron Backbones

1-Chloro-N,N-dimethyl-2-propylamine (CAS 53309-35-6)

  • Formula : C₅H₁₂ClN
  • Molecular Weight : 121.61 g/mol
  • Key Differences :
    • Replaces boron with a carbon backbone, shifting reactivity to aliphatic nucleophilic substitutions.
    • Applications: Intermediate in ketamine synthesis .

Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine, CAS 26189-46-6)

  • Formula : C₆H₁₁ClN
  • Molecular Weight : 147.62 g/mol
  • Key Differences :
    • Contains a propenyl group, enabling [2+2] cycloadditions and acid chloride formation.
    • Applications: Widely used in peptide coupling and ketone synthesis .

Phosphorus-Based Analogues

1-Chloro-N,N-diethyl-1,1-diphenylphosphoramine (CAS 82857-68-9)

  • Formula : C₁₇H₂₂ClNP
  • Molecular Weight : 318.79 g/mol
  • Key Differences :
    • Phosphorus replaces boron, altering electronic properties and enabling phosphorus-sulfur bond formation.
    • Applications: Precursor for phosphorotrithioates in agrochemicals .

Comparative Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Functional Groups
1-Chloro-N,N-dimethyl-1-phenylboranamine 1196-44-7 C₅H₁₁BClN 167.42 B-Cl, N(CH₃)₂, C₆H₅
1-Chloro-N,N,1-trimethylboranamine 7360-65-8 C₃H₉BClN 105.37 B-Cl, N(CH₃)₂
Ghosez’s Reagent 26189-46-6 C₆H₁₁ClN 147.62 Cl, N(CH₃)₂, propenyl
1-Chloro-N,N-diethyl-1,1-diphenylphosphoramine 82857-68-9 C₁₇H₂₂ClNP 318.79 P-Cl, N(C₂H₅)₂, C₆H₅

Research Findings and Trends

  • Boron vs. Phosphorus : Boranamines exhibit higher Lewis acidity compared to phosphoramidates, making them superior in catalysis . Phosphorus derivatives, however, dominate in sulfur/selenium-containing agrochemicals .
  • Steric Effects : Bulky substituents (e.g., triphenylsilyl in CAS 6918-08-7) stabilize boron intermediates but reduce reaction rates .

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